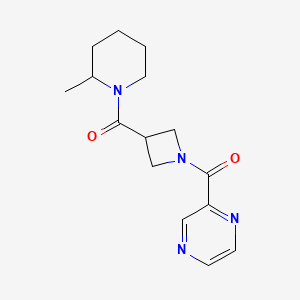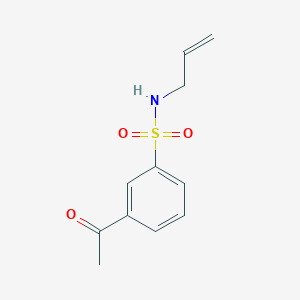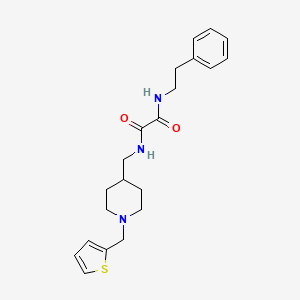
(2-Methylpiperidin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpiperidin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound is also known as AZD-7594 and belongs to the class of azetidine-based inhibitors.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The chemical synthesis of related compounds often involves the reaction of specific precursors to yield products with potential antimicrobial and anticancer properties. For instance, compounds synthesized from pyridine and azetidine derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating the significant biological potential of these molecular frameworks. These studies contribute to a broader understanding of the chemical space around pyrazine and azetidine derivatives and their utility in drug discovery processes.
Antimicrobial and Antimycobacterial Activity : Research into pyrazine derivatives has led to the synthesis of compounds with notable antimicrobial and antimycobacterial properties. These compounds are synthesized through various chemical reactions involving pyrazine and related scaffolds, showing efficacy against a range of microbial pathogens. The exploration of these compounds underscores the potential of pyrazine-based molecules in developing new antimicrobials (R.V.Sidhaye et al., 2011).
Anticancer Evaluation : Similarly, the synthesis of compounds involving azetidine and pyrazine structures has been directed towards evaluating their anticancer potential. These studies involve the creation of novel molecular entities and assessing their efficacy in inhibiting cancer cell growth. The findings from these investigations contribute to the ongoing search for new anticancer agents, highlighting the relevance of these chemical structures in medicinal chemistry (R.S. Gouhar & Eman M. Raafat, 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other anti-tubercular agents, it may interact with key enzymes or proteins in theMycobacterium tuberculosis to inhibit its growth .
Result of Action
Compounds with similar structures have shown significant activity againstMycobacterium tuberculosis .
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-4-2-3-7-19(11)14(20)12-9-18(10-12)15(21)13-8-16-5-6-17-13/h5-6,8,11-12H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFYTBHDBVNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)


![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)